N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Overview
Description
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide, also known as BSA-NB, is a chemical compound that has been widely used in scientific research due to its unique properties. BSA-NB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Scientific Research Applications
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer progression and metastasis. CA IX is a transmembrane protein that is highly expressed in hypoxic regions of solid tumors and is associated with poor prognosis and resistance to chemotherapy. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been shown to inhibit the activity of CA IX and reduce the growth and metastasis of cancer cells in vitro and in vivo.
Mechanism of Action
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide inhibits the activity of CA IX by binding to the active site of the enzyme and blocking the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in the extracellular pH of cancer cells, which impairs their ability to invade and metastasize. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells, including inhibition of cell proliferation, migration, invasion, and angiogenesis. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has several advantages as a research tool, including its high potency and selectivity for CA IX, its ability to inhibit the growth and metastasis of cancer cells, and its low toxicity in normal cells. However, N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other carbonic anhydrase isoforms.
Future Directions
There are several future directions for research on N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide, including its potential use as a diagnostic and prognostic marker for cancer, its combination with other cancer therapies, and its development as a therapeutic agent for other diseases, such as osteoporosis and glaucoma. Further studies are also needed to optimize the synthesis and formulation of N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide and to investigate its pharmacokinetics and pharmacodynamics in vivo.
properties
IUPAC Name |
N-tert-butyl-3-(butylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-10-16-21(19,20)13-9-7-8-12(11-13)14(18)17-15(2,3)4/h7-9,11,16H,5-6,10H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFKLWWLQFZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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